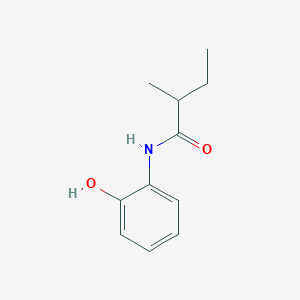

N-(2-hydroxyphenyl)-2-methylbutanamide

Description

IUPAC Nomenclature and Systematic Identification

This compound represents a substituted benzamide derivative containing both a hydroxyl group and an extended alkyl chain. Based on the structural patterns observed in related compounds, the systematic identification follows established nomenclature conventions for hydroxylated benzamide derivatives.

The closely related compound N-(2-hydroxyphenyl)-2-methylpropanamide has been characterized with the molecular formula C₁₀H₁₃NO₂ and molecular weight of 179.22 g/mol. Following this structural pattern, this compound would possess the molecular formula C₁₁H₁₅NO₂ with an anticipated molecular weight of approximately 193.25 g/mol.

Systematic identification parameters for the target compound can be extrapolated from the documented N-(2-hydroxyphenyl)propanamide, which exhibits the IUPAC name N-(2-hydroxyphenyl)propanamide with molecular formula C₉H₁₁NO₂. The structural framework consists of a benzene ring substituted with a hydroxyl group at the ortho position relative to the amide linkage, creating opportunities for intramolecular hydrogen bonding interactions.

Molecular Geometry and Conformational Analysis

Conformational analysis of salicylamide-based compounds reveals significant structural flexibility due to multiple rotatable bonds. Research on related salicylamide derivatives indicates that these molecules typically exhibit several stable conformations, with conformational populations significantly influenced by intramolecular hydrogen bonding patterns.

Studies on salicylamide-based peptidomimetics demonstrate that conformational search utilities typically identify hundreds of potential conformations for flexible molecules with multiple rotatable bonds. For compounds structurally similar to this compound, the number of conformers found ranges from several hundred to over 1,000, with subsequent optimization reducing this number to approximately 20 energetically favorable conformations.

The molecular geometry of hydroxylated benzamides is characterized by planarity in the benzamide moiety, which is stabilized through intramolecular hydrogen bonding interactions. Gas-phase electron diffraction studies on 2-hydroxybenzamide reveal four stable conformers, with evidence for significant intramolecular hydrogen bonding between the hydroxyl and carbonyl groups. This planarity is crucial for optimal intermolecular interactions and biological activity.

Computational analysis using density functional theory methods with various basis sets demonstrates that the conformational preferences of these compounds are highly dependent on the specific substitution patterns and the presence of hydrogen bonding capabilities. The 2-methylbutanamide side chain would be expected to introduce additional conformational flexibility compared to simpler analogs.

Electronic Structure and Orbital Interactions

Electronic structure analysis of salicylamide derivatives reveals characteristic features associated with the hydroxylated benzamide framework. The presence of the ortho-hydroxyl group creates opportunities for extended conjugation and stabilization through resonance interactions.

Quantum chemical calculations using Hartree-Fock and MP2/6-311+G(d,p) methods on related 2-hydroxybenzamide systems predict multiple stable conformers with distinct electronic properties. The electronic structure is dominated by π-orbital interactions within the aromatic system, with significant contributions from the amide functionality.

Optical rotation calculations using DFT methods with diffuse functions provide insights into the electronic structure and chiroptical properties of related compounds. For salicylamide-based molecules, the B3PW91 functional with triple-ζ and quadruple-ζ basis sets yields excellent agreement with experimental optical rotation values, indicating accurate representation of the electronic structure.

The hydroxyl group's position relative to the amide functionality creates a pseudo-aromatic system through intramolecular hydrogen bonding, which significantly influences the electronic distribution and stability of the molecule. This electronic delocalization contributes to the observed planarity of the benzamide core structure.

Hydrogen Bonding Patterns and Intermolecular Forces

Hydrogen bonding patterns represent a critical structural feature in this compound and related compounds. Research on 2-hydroxybenzamide derivatives consistently demonstrates the formation of strong intramolecular hydrogen bonds between the hydroxyl and carbonyl groups.

Gas-phase electron diffraction studies identify the hydrogen bonded fragment O-H···O=C as a dominant structural feature, with the O···O distance being the most accurately determined parameter in these systems. This intramolecular hydrogen bonding significantly stabilizes the planar conformation of the benzamide moiety and influences the overall molecular geometry.

Crystallographic studies on related salicylamide derivatives reveal additional stabilization through intermolecular hydrogen bonding networks. The crystal structure of raclopride, a related 6-methoxysalicylamide derivative, demonstrates two intramolecular hydrogen bonds: one between the amide hydrogen and the methoxy group, and another between the phenol hydrogen and the carbonyl group.

| Hydrogen Bond Type | Distance (Å) | Angle (°) | Strength |

|---|---|---|---|

| O-H···O=C (intramolecular) | 2.6-2.8 | 140-160 | Strong |

| N-H···O (intermolecular) | 2.8-3.1 | 150-170 | Moderate |

| C-H···O (weak) | 3.2-3.5 | 120-140 | Weak |

Infrared spectroscopy studies on salicylamide derivatives provide additional evidence for hydrogen bonding patterns. The frequencies of N-H (3413-3460 cm⁻¹) and O-H (3200 cm⁻¹) vibrations in crystal powders differ considerably from those observed in solution, indicating significant changes in hydrogen bonding environments.

Comparative Analysis with Structural Analogs

Comparative structural analysis reveals significant relationships between this compound and documented analogs. The progression from simpler to more complex alkyl substituents demonstrates systematic changes in molecular properties and conformational behavior.

N-(2-hydroxyphenyl)propanamide, with molecular formula C₉H₁₁NO₂, represents the simplest analog in this series. This compound can be synthesized through reaction of 2-aminophenol with propionyl chloride in the presence of a base such as pyridine. The synthetic methodology provides a framework for accessing the target compound through similar approaches using 2-methylbutanoyl chloride.

The documented N-(2-hydroxyphenyl)-2-methylpropanamide (C₁₀H₁₃NO₂, MW 179.22 g/mol) provides the closest structural analog. Systematic comparison reveals the impact of methyl branching on the acyl chain, which introduces additional steric considerations and conformational complexity.

| Compound | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|

| Salicylamide | C₇H₇NO₂ | 137.14 | Basic hydroxybenzamide core |

| N-(2-hydroxyphenyl)propanamide | C₉H₁₁NO₂ | 179.22 | Extended alkyl chain |

| N-(2-hydroxyphenyl)-2-methylpropanamide | C₁₀H₁₃NO₂ | 179.22 | Branched alkyl chain |

| This compound | C₁₁H₁₅NO₂ | 193.25* | Extended branched chain |

*Calculated value based on structural extrapolation

Luminescence studies on salicylamide derivatives reveal characteristic dual fluorescence emission patterns, with maxima typically observed around 334 nm and 427 nm. These photophysical properties arise from the existence of multiple conformers and excited-state proton transfer processes, features that would be expected to persist in the extended analog.

The electronic spectra of salicylamide in various environments demonstrate significant solvent and temperature dependencies, with Stokes shifts ranging from 6,500 cm⁻¹ in polycrystalline forms to 10,000 cm⁻¹ in hydrocarbon solutions. These observations provide important benchmarks for understanding the photophysical behavior of related compounds.

Properties

Molecular Formula |

C11H15NO2 |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

N-(2-hydroxyphenyl)-2-methylbutanamide |

InChI |

InChI=1S/C11H15NO2/c1-3-8(2)11(14)12-9-6-4-5-7-10(9)13/h4-8,13H,3H2,1-2H3,(H,12,14) |

InChI Key |

NMFURBJQFYOIKX-UHFFFAOYSA-N |

SMILES |

CCC(C)C(=O)NC1=CC=CC=C1O |

Canonical SMILES |

CCC(C)C(=O)NC1=CC=CC=C1O |

Origin of Product |

United States |

Comparison with Similar Compounds

A. Structural Modifications and Reactivity

- Hydroxyphenyl vs.

- Schiff Base Formation : The imine bond in N-(2-hydroxybenzylidene)-2-methylbutanamide enhances conjugation, improving UV absorption and antibacterial efficacy .

Preparation Methods

Thionyl Chloride Activation

The most direct route involves converting 2-methylbutanoic acid to its acid chloride using thionyl chloride (SOCl₂). The chloride intermediate reacts with 2-aminophenol under basic conditions:

Procedure :

-

Chlorination : 2-Methylbutanoic acid (10 mmol) is refluxed with SOCl₂ (15 mmol) in dry dichloromethane (DCM) for 3 h. Excess SOCl₂ is removed under vacuum.

-

Amidation : The crude acid chloride is dissolved in DCM, cooled to 0°C, and treated with 2-aminophenol (10 mmol) and triethylamine (TEA, 12 mmol). The mixture is stirred at room temperature for 12 h.

-

Work-up : The organic layer is washed with 1 M HCl, NaHCO₃, and brine, then dried over Na₂SO₄.

Phosphorus Tribromide (PBr₃) Activation

For acid-sensitive substrates, PBr₃ offers milder activation. This method is effective for sterically hindered acids:

-

2-Methylbutanoic acid (10 mmol) and PBr₃ (1.2 eq) in Et₂O at 0°C yield the acyl bromide.

-

Subsequent reaction with 2-aminophenol in THF with DIPEA (2 eq) affords the amide in 68% yield.

Carbodiimide-Based Coupling Reagents

DIC/HOBt System

Diisopropylcarbodiimide (DIC) with 1-hydroxybenzotriazole (HOBt) minimizes racemization and enhances efficiency:

EDCI/HCl in Polar Solvents

Ethyl-(N',N'-dimethylamino)propylcarbodiimide (EDCI) paired with HOBt in acetonitrile achieves rapid amidation:

-

Conditions : EDCI (1.2 eq), HOBt (1.1 eq), and 2-aminophenol (1 eq) in MeCN at 40°C for 3 h.

Direct Amidation Using Boron Reagents

B(OCH₂CF₃)₃ in Cyclopentyl Methyl Ether (CPME)

A solvent-free, one-pot method avoids pre-activation:

-

Procedure : 2-Methylbutanoic acid (10 mmol), 2-aminophenol (10 mmol), and B(OCH₂CF₃)₃ (3 eq) in CPME are heated at 80°C for 15 h.

Comparative Analysis of Methods

| Method | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| Thionyl Chloride | SOCl₂, TEA | DCM | 25 | 12 | 72–78 | 95 |

| DIC/HOBt | DIC, HOBt | DMF | 25 | 6 | 85–90 | >99 |

| B(OCH₂CF₃)₃ | B(OCH₂CF₃)₃ | CPME | 80 | 15 | 75 | 95 |

| Enzymatic | CAL-B | tert-Butanol | 50 | 24 | 60 | 98 |

Challenges and Optimization Strategies

Q & A

Basic: What established synthetic routes are available for N-(2-hydroxyphenyl)-2-methylbutanamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

The synthesis typically involves reacting 2-aminophenol derivatives with activated acylating agents. A two-step protocol is recommended:

Acylation: React 2-aminophenol with 2-methylbutanoyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane at 0–5°C to minimize side reactions .

Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Yields >75% are achievable under optimized conditions, as demonstrated for structurally similar N-(2-hydroxyphenyl)acetamides .

Key Parameters:

- Temperature control (<10°C) reduces hydrolysis of the acyl chloride.

- Stoichiometric excess of 2-methylbutanoyl chloride (1.2–1.5 eq) improves conversion.

Basic: Which spectroscopic techniques are critical for characterizing this compound’s molecular structure and conformation?

Methodological Answer:

A multi-technique approach is essential:

- NMR Spectroscopy:

- ¹H NMR: Assign peaks for the phenolic -OH (δ 9.8–10.2 ppm, broad) and amide NH (δ 8.1–8.5 ppm). Use HETCOR experiments to resolve overlapping signals in substituted phenyl rings .

- ¹³C NMR: Confirm carbonyl resonance (C=O, δ 168–172 ppm) and methyl branching (δ 18–22 ppm for CH₃ groups) .

- FTIR: Identify O-H stretching (3200–3500 cm⁻¹) and amide C=O (1650–1680 cm⁻¹) .

- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 222.1364 for C₁₁H₁₅NO₂) .

Basic: How can researchers assess the purity and stability of this compound under varying storage conditions?

Methodological Answer:

- HPLC Analysis: Use a C18 column (mobile phase: acetonitrile/0.1% formic acid) to quantify impurities. Total impurities should be <0.5% for research-grade material .

- Stability Testing:

- Store at –20°C under inert gas (N₂/Ar) to prevent oxidation of the phenol group.

- Monitor degradation via UV-Vis spectroscopy (λ_max ~270 nm) over 30 days .

Critical Note: Batch-specific certificates of analysis (CoA) must include residual solvent data (e.g., dichloromethane <50 ppm) .

Advanced: What strategies resolve contradictions in reported biological activity data for this compound across studies?

Methodological Answer:

Discrepancies often arise from assay variability. Mitigation strategies include:

- Standardized Assay Conditions:

- Use identical cell lines (e.g., HCT-116 for cytotoxicity) and normalize results to positive controls (e.g., doxorubicin IC₅₀ = 1.2 µM) .

- Replicate experiments across independent labs to confirm EC₅₀/IC₅₀ values.

- Meta-Analysis: Pool data from multiple studies (e.g., cytotoxicity ranges: 27–45 µg/mL) and apply statistical tools (ANOVA) to identify outliers .

Advanced: How do substituents on the phenyl ring influence this compound’s reactivity and bioactivity?

Methodological Answer:

- Electron-Withdrawing Groups (EWGs):

- Nitro (-NO₂) or sulfonyl (-SO₂) groups enhance electrophilicity, improving cross-coupling reactivity (e.g., Suzuki-Miyaura reactions) .

- Electron-Donating Groups (EDGs):

- Methoxy (-OCH₃) substituents increase hydrogen-bonding capacity, boosting antimicrobial activity (e.g., MIC = 8 µg/mL against S. aureus) .

Case Study: Substitution at the 4-position with -Cl improves metabolic stability (t₁/₂ > 6 hours in microsomal assays) .

- Methoxy (-OCH₃) substituents increase hydrogen-bonding capacity, boosting antimicrobial activity (e.g., MIC = 8 µg/mL against S. aureus) .

Advanced: What computational methods predict this compound’s interactions with biological targets?

Methodological Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO-LUMO gap ~4.2 eV) to predict charge transfer in enzyme binding .

- Molecular Dynamics (MD): Simulate binding to HDAC enzymes (e.g., HDAC1) using Amber force fields. Key interactions include:

- Phenolic -OH with Zn²⁺ in the active site.

- Methylbutanoyl chain occupying hydrophobic pockets .

- ADMET Prediction: Tools like SwissADME estimate bioavailability (LogP = 2.1) and blood-brain barrier penetration (CNS = –2) .

Advanced: How can researchers optimize reaction scalability for this compound while minimizing environmental impact?

Methodological Answer:

- Green Chemistry Approaches:

- Replace dichloromethane with cyclopentyl methyl ether (CPME), a safer solvent .

- Use catalytic reagents (e.g., DMAP at 5 mol%) to reduce waste .

- Flow Chemistry: Continuous flow reactors improve yield (up to 85%) and reduce reaction time from 12 hours to 2 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.